2-(6-Chloropyridin-2-yl)propanal
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Overview
Description
2-(6-Chloropyridin-2-yl)propanal is an organic compound that belongs to the class of chloropyridines It is characterized by a pyridine ring substituted with a chlorine atom at the 6-position and an aldehyde group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloropyridin-2-yl)propanal typically involves the chlorination of pyridine derivatives followed by the introduction of the aldehyde group. One common method involves the reaction of 2-chloropyridine with a suitable aldehyde precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloropyridin-2-yl)propanal can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base
Major Products Formed
Oxidation: 2-(6-Chloropyridin-2-yl)propanoic acid.
Reduction: 2-(6-Chloropyridin-2-yl)propanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used
Scientific Research Applications
2-(6-Chloropyridin-2-yl)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of 2-(6-Chloropyridin-2-yl)propanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in medicinal chemistry for the development of enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: Similar structure but lacks the aldehyde group.
6-Chloropyridine-2-carboxaldehyde: Similar structure but with different substitution patterns.
2-(3-Chloropyridin-2-yl)propanal: Similar structure but with chlorine at a different position
Uniqueness
2-(6-Chloropyridin-2-yl)propanal is unique due to the specific positioning of the chlorine and aldehyde groups, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specific synthetic and research applications .
Properties
Molecular Formula |
C8H8ClNO |
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Molecular Weight |
169.61 g/mol |
IUPAC Name |
2-(6-chloropyridin-2-yl)propanal |
InChI |
InChI=1S/C8H8ClNO/c1-6(5-11)7-3-2-4-8(9)10-7/h2-6H,1H3 |
InChI Key |
DZOUKOCWBCBUEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=O)C1=NC(=CC=C1)Cl |
Origin of Product |
United States |
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